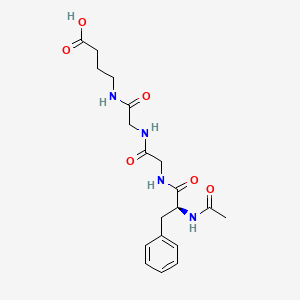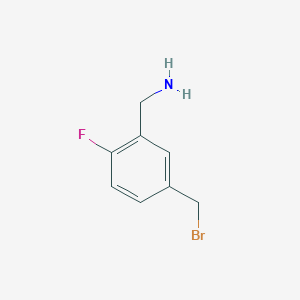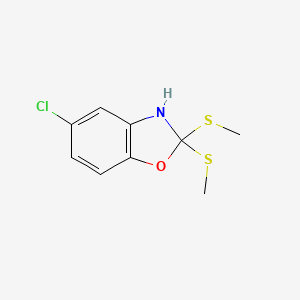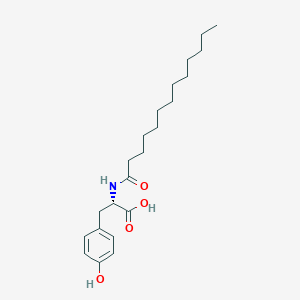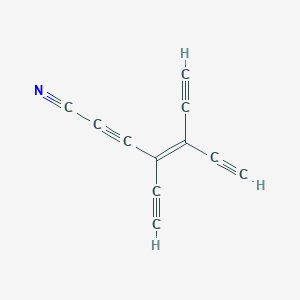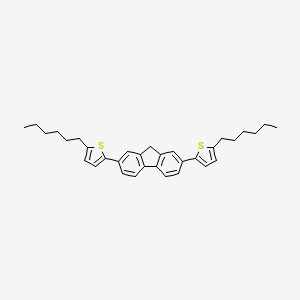
2,2'-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is an organic compound that belongs to the class of fluorene-based thiophene derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) typically involves the following steps:
Starting Materials: The synthesis begins with 9H-fluorene and 5-hexylthiophene as the primary starting materials.
Bromination: The 9H-fluorene is first brominated to form 2,7-dibromo-9H-fluorene.
Coupling Reaction: The brominated fluorene is then subjected to a coupling reaction with 5-hexylthiophene using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The bromination and coupling reactions are scaled up using larger reactors and more efficient mixing and heating systems.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Photovoltaic Cells: Employed as a material in the active layer of polymer solar cells to enhance light absorption and charge transport.
Biological Applications: Investigated for potential use in bioimaging and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) involves its interaction with electronic and molecular systems:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Molecular Targets: In biological applications, the compound can interact with cellular membranes and proteins, facilitating targeted drug delivery and imaging.
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: Similar structure but with dioctyl groups instead of hexyl groups.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronic ester groups, used in polymer synthesis.
Uniqueness
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is unique due to its specific hexyl substitution, which enhances its solubility and processability in organic solvents. This makes it particularly advantageous for use in solution-processable electronic devices.
Properties
CAS No. |
627093-07-6 |
|---|---|
Molecular Formula |
C33H38S2 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-hexyl-5-[7-(5-hexylthiophen-2-yl)-9H-fluoren-2-yl]thiophene |
InChI |
InChI=1S/C33H38S2/c1-3-5-7-9-11-28-15-19-32(34-28)24-13-17-30-26(21-24)23-27-22-25(14-18-31(27)30)33-20-16-29(35-33)12-10-8-6-4-2/h13-22H,3-12,23H2,1-2H3 |
InChI Key |
PXCPRIUUDRGPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=C(S5)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
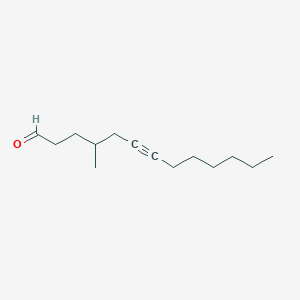
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
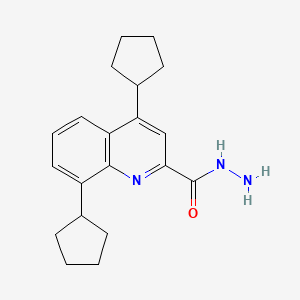
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
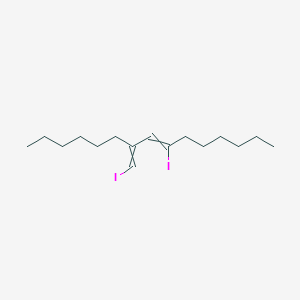
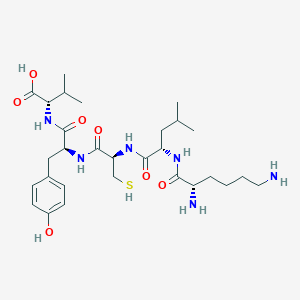
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
